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Molecular Mechanism of Action

Ezatiostat is a glutathione analog and a selective inhibitor of Glutathione S-transferase P1-1 (GST P1-1), an

enzyme overexpressed in many cancers and involved in cellular growth regulation [1] [2].

e Target Inhibition: The primary active metabolite of ezatiostat, TLK117, binds with high affinity to
GST P1-1 [3].

¢ JNK Activation: GST P1-1 normally binds to and inhibits c-Jun N-terminal kinase (JNK), a key
regulator of proliferation, differentiation, and apoptosis. Inhibition of GST P1-1 by ezatiostat facilitates
its dissociation from JNK, leading to JNK activation [1] [2].

¢ Cellular Effect: The activation of INK and subsequent downstream signaling pathways promotes the
growth and maturation of hematopoietic progenitors, overcoming the ineffective hematopoiesis
characteristic of MDS [1] [3]. Preclinical data also indicates that ezatiostat can trigger apoptosis in
human leukemia cell lines [1].

The diagram below illustrates this signaling pathway.

© 2026 Smolecule. All rights reserved. 1/8 Tech Support


https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://www.smolecule.com/products/s548913?utm_src=pdf-interest
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8963531/
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8963531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://www.smolecule.com/products/s548913?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Ezatiostat
(TLK199)

etabolized to

Active Metabolite
(TLK117)

Inhibits

GST P1-1
(Inactive Complex)

Ezatiostat activates JNK to promote hematopoiesis.
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Clinical Trial Designs and Outcomes

Phase 1-2a testing of ezatiostat for MDS was conducted using two different formulations: intravenous

liposomes and oral tablets.

Intravenous (IV) Formulation Study

A multicenter, open-label, multidose-escalation study was conducted in patients with all French-American-

British (FAB) types of MDS [1].
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e Objective: Primary objectives were to evaluate safety, define the maximum tolerated dose (MTD) or
optimal biologic dose (OBD), and characterize the pharmacokinetic profile [1].

e Dosing Schedule: Ezatiostat HCI liposomes were administered intravenously over 60 minutes on
Days 1-5 of a 14-day cycle. Dosing continued until disease progression or unacceptable toxicity [1].

e Dose Escalation: The study employed a standard 3+3 design with five planned dose levels: 50, 100,
200, 400, and 600 mg/m? [1]. A minimum of three patients were enrolled at each level, with
escalation proceeding if no more than one of six patients experienced a dose-limiting toxicity (DLT).

Oral Formulation Study

A subsequent phase 1 multicenter dose-escalation study evaluated the safety and pharmacokinetics of

ezatiostat tablets [4].

¢ Dosing Schedule: Ezatiostat tablets were administered in divided doses on Days 1-7 of a 21-day
cycle, for a maximum of eight cycles [4].

e Dose Escalation: This study tested ten dose levels, ranging from 200 mg to 6000 mg total per cycle
[4]. No DLTs were observed, even at the highest dose [4].

The table below summarizes the core design of these two studies.

Parameter Intravenous (Liposomal) Study [1] Oral (Tablet) Study [4]
ClinicalTrials.gov ID NCT00035867 NCT00280631

Treatment Cycle 14 days 21 days

Dosing Days per Cycle Days 1-5 Days 1-7

Number of Dose Levels 5 10

Dose Range 50 - 600 mg/m?2 200 - 6000 mg (total dose)
Primary Endpoints MTD/OBD, Safety, Pharmacokinetics Safety, Pharmacokinetics

Hematologic Improvement (HI) Rates
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Trilineage responses were observed in a subset of patients. The table below summarizes hematologic
improvement rates based on the IV study, as defined by the MDS International Working Group (IWG) 2000

criteria [1].

Lineage Patient Population HI Response Rate
Erythroid (HI-E) 38 patients with anemia 9/38 (24%)
Neutrophil (HI-N) 26 patients with neutropenia 11/26 (42%)
Platelet (HI-P) 24 patients with thrombocytopenia 12/24 (50%)
Trilineage 16 patients with trilineage cytopenia 4/16 (25%)

In the oral formulation study, 17 HI responses were observed across all dose levels, with 11 responses

occurring at the higher doses (4000 to 6000 mg) [4].

Detailed Experimental Protocol

This protocol outlines the key procedures for a phase 1 dose escalation study of oral ezatiostat, based on the
published trial [4].

Patient Population

¢ Key Inclusion Criteria:
o Adults 218 years with histologically confirmed primary MDS (all FAB subtypes).
o Low to Intermediate-2 risk by International Prognostic Scoring System (IPSS).
o Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
o Adequate hepatic and renal function.

e Key Exclusion Criteria:
o Eligible for allogeneic bone marrow transplantation.
o Chemotherapy, radiotherapy, or immunotherapy within 2 weeks of study entry.
o Active infection requiring antibiotics [1].
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Pre-Study Procedures

e Screening: Obtain written informed consent. Perform full medical history, physical examination,
ECOG status assessment, 12-lead ECG, and imaging studies as required.

e Baseline Labs: Complete blood count (CBC) with differential, comprehensive metabolic panel, serum
erythropoietin level, and pregnancy test for women of childbearing potential.

e Disease Assessment: Bone marrow aspirate and biopsy with cytogenetic analysis.

Dosing and Dose Escalation

¢ Drug Administration: Ezatiostat hydrochloride tablets are administered orally in divided doses on
Days 1 to 7 of each 21-day cycle [4].
e Dose Escalation Scheme: A modified 3+3 design is used.
o Dose-Limiting Toxicity (DLT) Definition: Any treatment-related grade 3 or 4 non-hematologic
toxicity during the first treatment cycle, or grade 4 hematologic toxicity complicated by infection,
severe hemorrhage, or persisting >4 weeks [1].
o Escalation Rule: If 0 of 3 or 1 of 6 patients experience a DLT at a given dose level, proceed to
the next level.
o MTD Definition: The highest dose level at which no more than 1 of 6 patients experiences a
DLT [1].
e Dose Levels: The protocol includes ten dose levels, from 200 mg to 6000 mg total per cycle, as
shown in the workflow below [4].
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Treatment Cycle (21 days)
Ezatiostat PO, Days 1-7

Next Cohort

>2 DLTs in 3-6 patients

Dose escalation and patient management workflow.
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Assessments During Study

o Safety Monitoring: Weekly CBC and metabolic panel during Cycle 1, then before each subsequent
cycle. Record all adverse events using NCI CTCAE v2.0 (or current version) [1].

o Efficacy Assessment: HI responses are evaluated using IWG 2000 criteria [1]. Transfusion
requirements are recorded. Bone marrow aspirate and cytogenetics are repeated every 3-4 cycles or
as clinically indicated.

¢ Pharmacokinetic (PK) Sampling: Collect plasma samples at predetermined time points (e.g., pre-
dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 of Cycle 1) to measure levels of
ezatiostat and its active metabolites (TLK236, TLK117) [1] [4].

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://www.smolecule.com/products/s548913?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://www.sciencedirect.com/science/article/pii/S000649712037213X
https://www.smolecule.com/products/s548913?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Discussion and Future Directions

The phase 1 studies established a favorable safety profile for ezatiostat. The most common adverse events
for the IV formulation were grade 1/2 infusion-related reactions (e.g., chills, back pain, flushing) [1]. The
oral formulation primarily caused low-grade gastrointestinal events (e.g., nausea, diarrhea, vomiting) [3]
[4]. The concentration of active metabolites increased proportionally with the dose, indicating predictable

pharmacokinetics [1] [4].

The observed multilineage hematologic responses are clinically significant, as they were accompanied by
reduced transfusion requirements and improved bone marrow cellularity [1]. Ezatiostat represents a novel
therapeutic approach for MDS by targeting the differentiation block in hematopoiesis rather than being

directly cytotoxic.

Future clinical development should focus on:

e Combination Therapies: Exploring ezatiostat with other active agents in MDS, such as
hypomethylating agents or lenalidomide, given its unique mechanism [3].

o Biomarker Identification: Validating potential biomarkers, such as GST P1-1 expression levels or
specific mutational profiles (e.g., SF3B1), to identify patient subsets most likely to benefit [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phase 1-2a multicenter dose-escalation study of ezatiostat ... [pmc.ncbi.nim.nih.gov]
2. Development of Telintra as an Inhibitor of Glutathione S- ... [pmc.ncbi.nim.nih.gov]
3. Ezatiostat - an overview | ScienceDirect Topics [sciencedirect.com]

4. Phase 1 multicenter dose-escalation study of ezatiostat ... [sciencedirect.com]

5. Molecular Insights and Therapeutic Advances in Low-Risk ... [mdpi.com]

© 2026 Smolecule. All rights reserved. 7/8 Tech Support


https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://www.sciencedirect.com/science/article/pii/S000649712037213X
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://www.sciencedirect.com/science/article/pii/S000649712037213X
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://www.mdpi.com/2072-6694/17/22/3610
https://www.smolecule.com/products/s548913?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2694211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8963531/
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://www.sciencedirect.com/science/article/pii/S000649712037213X
https://www.mdpi.com/2072-6694/17/22/3610
https://www.smolecule.com/products/s548913?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548913#ezatiostat-dose-

escalation-study-design-phase-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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